
N-Boc-O-(2-azidoethyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(2-azidoethyl)-L-tyrosine: is a compound that belongs to the family of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an azido group on the ethyl side chain, and a tyrosine backbone. This compound is of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(2-azidoethyl)-L-tyrosine typically involves multiple steps. One common method starts with the protection of the amino group of L-tyrosine using a Boc group. This is followed by the introduction of the azido group through a nucleophilic substitution reaction. The detailed steps are as follows:
Protection of the Amino Group: L-tyrosine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-L-tyrosine.
Introduction of the Azido Group: The hydroxyl group of N-Boc-L-tyrosine is first converted to a good leaving group, such as a tosylate, using tosyl chloride (TsCl) and pyridine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-O-(2-azidoethyl)-L-tyrosine can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3), tosyl chloride (TsCl), pyridine.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Reduction: N-Boc-O-(2-aminoethyl)-L-tyrosine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Triazole-containing derivatives.
Applications De Recherche Scientifique
N-Boc-O-(2-azidoethyl)-L-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, particularly in the development of new pharmaceuticals and materials.
Biology: The compound is used in bioconjugation techniques, where the azido group allows for the attachment of various biomolecules through click chemistry.
Medicine: It is explored for its potential in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: The compound is used in the production of functionalized polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N-Boc-O-(2-azidoethyl)-L-tyrosine primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, a reaction widely used in click chemistry. This reactivity is harnessed in various applications, including the development of bioconjugates and functionalized materials[7][7].
Comparaison Avec Des Composés Similaires
N-Boc-L-tyrosine: Similar structure but lacks the azido group, making it less reactive in click chemistry.
N-Boc-O-(2-aminoethyl)-L-tyrosine: The reduced form of N-Boc-O-(2-azidoethyl)-L-tyrosine, with an amine group instead of an azido group.
N-Boc-O-(2-tosylethyl)-L-tyrosine: Contains a tosyl group instead of an azido group, used as an intermediate in the synthesis of this compound.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts high reactivity and versatility in chemical reactions, particularly in click chemistry. This makes it a valuable compound in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C16H22N4O5 |
|---|---|
Poids moléculaire |
350.37 g/mol |
Nom IUPAC |
3-[4-(2-azidoethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N4O5/c1-16(2,3)25-15(23)19-13(14(21)22)10-11-4-6-12(7-5-11)24-9-8-18-20-17/h4-7,13H,8-10H2,1-3H3,(H,19,23)(H,21,22) |
Clé InChI |
FGIIXSNUBTXDMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 2-chloroacetate;hydrochloride](/img/structure/B12303837.png)
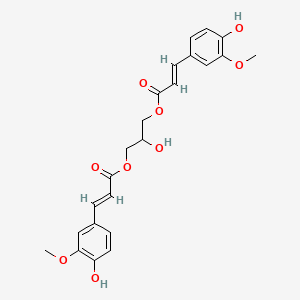
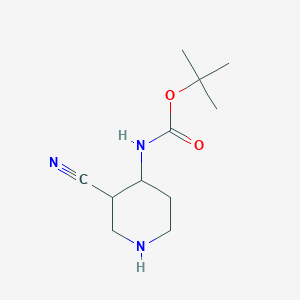
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
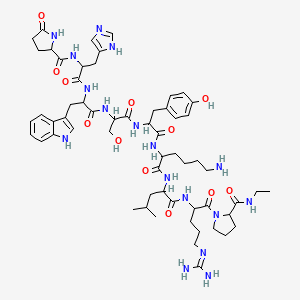
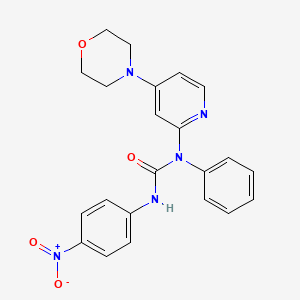

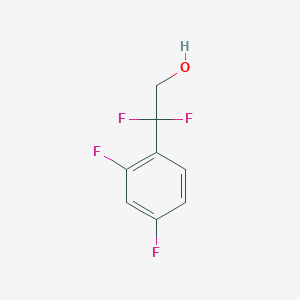
![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)
![(2S)-2-({1-[(2S)-2-{[(tert-Butoxy)carbonyl]amino}propanoyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12303886.png)

![(2S)-2-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B12303896.png)
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
